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molecular formula C7H8F2N2 B8535437 1-(2,6-Difluoropyridin-3-yl)ethylamine

1-(2,6-Difluoropyridin-3-yl)ethylamine

Cat. No. B8535437
M. Wt: 158.15 g/mol
InChI Key: WCLGWANBFLUUMJ-UHFFFAOYSA-N
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Patent
US07618960B2

Procedure details

Zinc (9.29 g) was added in three portions to a solution of 1-(2,6-difluoropyridin-3-yl)ethanone oxime (2.44 g) in trifluoroacetic acid (100 mL), and the reaction solution was stirred at room temperature for two hours. The reaction solution was made basic (pH 14) with 5 N sodium hydroxide and filtered through celite, and the celite was washed with chloroform. The organic layer was separated and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.61 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2,6-difluoropyridin-3-yl)ethanone oxime
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.29 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8](=[N:10]O)[CH3:9])=[CH:6][CH:5]=[C:4]([F:12])[N:3]=1.[OH-].[Na+]>FC(F)(F)C(O)=O.[Zn]>[F:1][C:2]1[C:7]([CH:8]([NH2:10])[CH3:9])=[CH:6][CH:5]=[C:4]([F:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
1-(2,6-difluoropyridin-3-yl)ethanone oxime
Quantity
2.44 g
Type
reactant
Smiles
FC1=NC(=CC=C1C(C)=NO)F
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
9.29 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite was washed with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=NC(=CC=C1C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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